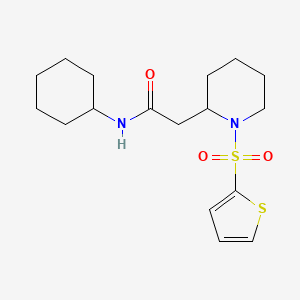

N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, commonly known as CP-94253, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide:

Pharmaceutical Development

N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide has shown potential in pharmaceutical research due to its unique chemical structure. Its piperidine and thiophene moieties are often explored for their bioactive properties, including anti-inflammatory, analgesic, and antimicrobial activities . This compound could be a candidate for developing new drugs targeting various diseases.

Neuroprotective Agents

Research indicates that compounds containing piperidine derivatives can exhibit neuroprotective effects. N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide might be investigated for its potential to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anticancer Research

The thiophene sulfonyl group in this compound is of particular interest in anticancer research. Thiophene derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines . This compound could be explored for its efficacy against different types of cancer.

Antimicrobial Agents

The combination of cyclohexyl and thiophene sulfonyl groups in this compound suggests potential antimicrobial properties. Compounds with similar structures have been found to be effective against a range of bacterial and fungal pathogens . This makes it a promising candidate for developing new antimicrobial agents.

Environmental Chemistry

N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide might also be explored for its potential in environmental chemistry. Compounds with sulfonyl groups are often investigated for their ability to bind and remove heavy metals from contaminated water, contributing to environmental cleanup efforts.

These applications highlight the versatility and potential of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Springer Springer Springer Springer : Springer : Springer : Springer : Springer

Wirkmechanismus

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

It is known that the compound’s stability in water is marginal, and its hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.

Result of Action

Based on its chemical structure, it may have potential applications in the design of new drugs and drug delivery devices .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide. For instance, the pH of the environment can significantly influence the rate of the compound’s hydrolysis . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S2/c20-16(18-14-7-2-1-3-8-14)13-15-9-4-5-11-19(15)24(21,22)17-10-6-12-23-17/h6,10,12,14-15H,1-5,7-9,11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJXDCYSAVCQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)

![2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2509009.png)

![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)

amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)

![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)

![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)